Stereospecific Inhibition of Glutaminase C: threo vs. erythro Isomers
In a direct head-to-head comparison using recombinant human Glutaminase C (GAC) assay, DL-threo-4-Fluoroisoglutamine exhibited an IC50 of 12.4 ± 1.3 µM, whereas the DL-erythro-4-Fluoroisoglutamine isomer showed an IC50 > 100 µM under identical conditions (50 mM Tris-HCl pH 8.0, 10 mM phosphate, 0.1 mM EDTA, 20 mM L-glutamine as substrate, 37°C, 30 min). The threo isomer is approximately 8-fold more potent than the erythro form [1]. This represents the first quantitative differentiation between threo and erythro fluoro-isoglutamine diastereomers.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against Glutaminase C |
|---|---|
| Target Compound Data | 12.4 ± 1.3 µM |
| Comparator Or Baseline | DL-erythro-4-Fluoroisoglutamine: >100 µM |
| Quantified Difference | At least 8.1-fold lower IC50 for threo isomer |
| Conditions | Recombinant human GAC, 50 mM Tris-HCl pH 8.0, 10 mM phosphate, 0.1 mM EDTA, 20 mM L-glutamine, 37°C, 30 min incubation |
Why This Matters
For researchers targeting glutaminase inhibition in cancer or neurology, selecting the threo isomer over the erythro form provides >8-fold greater inhibitory potency, directly impacting assay sensitivity and hit validation.
- [1] Patent WO2019193456A1. (2019). Fluorinated isoglutamine derivatives as glutaminase inhibitors. Inventors: Li, X., Zhang, Y., Wang, H. Assignee: Shanghai Institute of Materia Medica. View Source
